molecular formula C16H13FN2O5 B2893567 (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate CAS No. 1203419-71-9

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate

Cat. No. B2893567
M. Wt: 332.287
InChI Key: YKEGBGVHESJNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as diarylethers . It has an empirical formula of C10H8FNO2 and a molecular weight of 193.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO2/c11-9-4-2-1-3-8 (9)10-5-7 (6-13)12-14-10/h1-5,13H,6H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorophenyl and isoxazolyl groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.17 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

1. Antibacterial and Antifungal Activity

The structural analogs of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate, particularly isoxazole derivatives, have been studied for their antibacterial and antifungal properties. For instance, isoxazole derivatives showed notable activity against gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

2. Anticancer Potential

Isoxazole derivatives have also been explored for their potential as anticancer agents. Various synthesized isoxazole compounds were found to exhibit cytotoxic activities against cancer cell lines, indicating their potential use in cancer treatment (Kocyigit et al., 2018).

3. Role in Orexin Receptor Mechanisms

Compounds structurally similar to the query chemical have been investigated for their role in orexin receptor mechanisms. For instance, selective antagonists for orexin receptors, which are structurally related to isoxazole derivatives, have been studied for their effects on compulsive food consumption, suggesting therapeutic potential in eating disorders (Piccoli et al., 2012).

4. Enzyme Inhibition and Biological Evaluation

Isoxazole derivatives have been assessed for their enzyme inhibition properties, particularly in the context of microbial and tubercular activities. These compounds have shown efficacy in inhibiting key enzymes involved in microbial metabolism, suggesting their utility as antimicrobial agents (Shingare et al., 2018).

5. Electrophysiological Effects

Research into compounds with similar structures has explored their electrophysiological effects, particularly in relation to their binding to human orexin receptors. This has implications for understanding the pharmacological effects of these compounds on neuronal activity (Malherbe et al., 2009).

properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O5/c17-12-4-2-1-3-11(12)13-7-10(18-24-13)9-23-16(22)8-19-14(20)5-6-15(19)21/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEGBGVHESJNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate

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